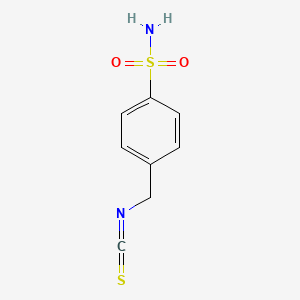

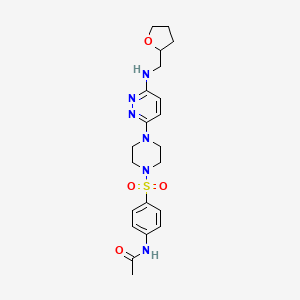

![molecular formula C12H18N2O3 B2359576 Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate CAS No. 1909314-22-2](/img/structure/B2359576.png)

Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate” is a chemical compound with the molecular formula C12H18N2O3 . It has a molecular weight of 238.28 . The compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate” consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this furan ring is a carboxylate group (COO-) and an amino group (NH2) which is further connected to a 1-methylpiperidin-4-yl group .Physical And Chemical Properties Analysis

“Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate” is a powder at room temperature . Other physical and chemical properties such as boiling point, solubility, etc., are not specified in the sources I found .Scientific Research Applications

Biological Activity and Antimicrobial Properties

Methyl-5-(hydroxymethyl)-2-furan carboxylate and derivatives have been studied for their biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties against Gram-positive and Gram-negative bacteria. Specific derivatives, such as (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, demonstrated potent biological activity, indicating potential applications in cancer research and infection control (Phutdhawong et al., 2019).

Synthesis and Spectral Analysis

Research on furan ring-containing organic ligands, including Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, has led to the synthesis of various compounds with antimicrobial activity. These compounds, including transition metal complexes, have been characterized through elemental analyses and spectral studies, and show varying levels of inhibition against human pathogenic bacteria (Patel, 2020).

Application in Synthesis of Heterocycles

The synthesis of heterocycles from arylation products of unsaturated compounds, including 5-Arylfuran-2-carboxylic acids and their derivatives, has been explored. These compounds have applications in the synthesis of various heterocyclic compounds, such as 1,2,4-thiadiazole, 1,3,4-oxadiazole, and triazolothiadiazole derivatives, indicating potential utility in chemical and pharmaceutical industries (Gorak et al., 2009).

Chemical Switch in Maillard Reaction

Studies on the Maillard reaction, particularly the formation of colored compounds from hexoses and primary and secondary amino acids, have identified compounds like 4-hydroxy-2-methoxy-2-methyl-5-[(E)-(2-furyl)methylidene]methyl-2H-furan-3-one. These findings reveal the role of furan derivatives in food chemistry and the understanding of reaction pathways in the presence of different amino acids (Hofmann, 1998).

Insensitive Energetic Materials

The synthesis and characterization of energetic materials based on furazan and oxadiazole rings, including 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, have been researched. These materials, due to their moderate thermal stabilities and insensitivity towards impact and friction, have applications in the development of safer explosive and propellant components (Yu et al., 2017).

properties

IUPAC Name |

methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-14-7-5-9(6-8-14)13-11-4-3-10(17-11)12(15)16-2/h3-4,9,13H,5-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLHFHDCODEKLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2=CC=C(O2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

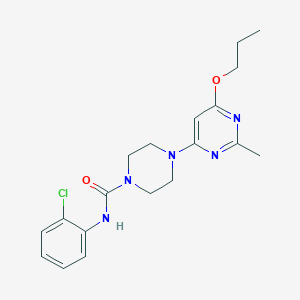

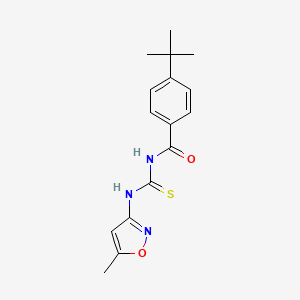

![3-amino-N-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2359494.png)

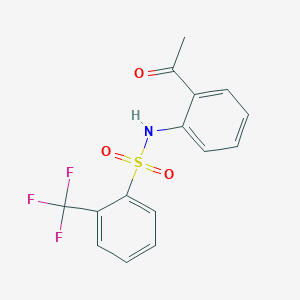

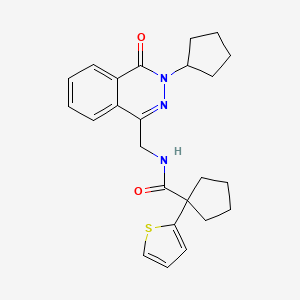

![(E)-ethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2359496.png)

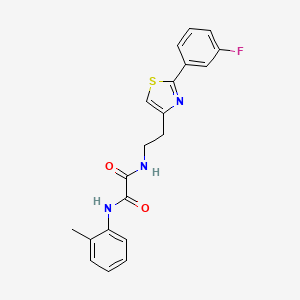

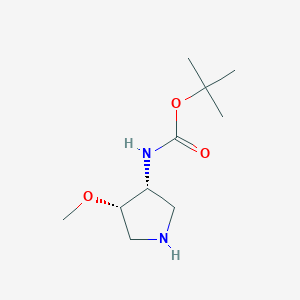

![N-[1-(Oxolan-3-YL)pyrazol-4-YL]-2-phenylbutanamide](/img/structure/B2359497.png)

![2-(4-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2359501.png)

![2,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B2359502.png)

![1-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carbonitrile](/img/structure/B2359514.png)